molecular formula C22H19N3O3S B2476619 4-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 898428-85-8

4-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2476619
CAS No.: 898428-85-8
M. Wt: 405.47
InChI Key: VQZZDHYWNGGTQZ-UHFFFAOYSA-N
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Description

4-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is a potent and selective small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and apoptosis, and their overexpression is frequently associated with hematological malignancies and solid tumors. This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their catalytic activity and downstream signaling. A key mechanism of this inhibition is the disruption of phosphorylation events on central substrates like the pro-apoptotic protein BAD, which in its unphosphorylated state promotes cell death. Research has demonstrated its significant value in preclinical oncology studies, particularly in investigating treatment strategies for hematologic cancers like acute myeloid leukemia (AML) and multiple myeloma, where PIM kinase activity supports tumor cell survival and resistance to chemotherapy. Its role extends to the study of the tumor microenvironment and immune cell signaling. The compound is an essential pharmacological tool for dissecting PIM-dependent pathways, exploring synthetic lethal interactions, and evaluating its potential in combination therapies with other targeted agents.

Properties

IUPAC Name

4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-15-10-12-19(13-11-15)29(27,28)24-17-6-5-7-18(14-17)25-16(2)23-21-9-4-3-8-20(21)22(25)26/h3-14,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZZDHYWNGGTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinazolinone Core Synthesis

The 2-methyl-3,4-dihydroquinazolin-4-one scaffold is synthesized via cyclocondensation of anthranilic acid derivatives. Starting with methylanthranilic acid, reaction with acetic anhydride forms the acetylated intermediate, which undergoes cyclization under acidic conditions to yield 2-methylquinazolin-4(3H)-one. Alternative routes involve thionation of 4-oxoquinazoline precursors using Lawesson’s reagent, though this method is less efficient for methyl-substituted derivatives.

Key parameters:

  • Cyclization agent : Acetic anhydride or acetyl chloride
  • Temperature : Reflux conditions (100–120°C)
  • Yield : 65–78%

Functionalization of the Phenyl Ring with an Amine Group

A meta-directed nitration (HNO₃/H₂SO₄) at the 3-position of the phenyl ring followed by catalytic hydrogenation (H₂/Pd-C) yields the primary amine intermediate. Recent advances employ Buchwald–Hartwig amination using Pd₂(dba)₃ and Xantphos, directly introducing the amine group without nitration.

Comparative data :

Method Conditions Yield (%)
Nitration/reduction H₂ (1 atm), EtOH, 6 hr 58
Buchwald–Hartwig Pd₂(dba)₃, 110°C, 12 hr 72

Sulfonamide Coupling

The final step involves reacting the amine intermediate with 4-methylbenzenesulfonyl chloride. Under Schotten–Baumann conditions (NaOH, CH₂Cl₂), the sulfonamide forms quantitatively. For less reactive amines, coupling agents like EDC/HOBt in dichloromethane improve yields.

Reaction details :

  • Molar ratio : 1:1.2 (amine:sulfonyl chloride)
  • Base : Pyridine or aqueous NaOH
  • Yield : 85–92%

Purification and Characterization

Crude product purification employs recrystallization from ethanol/water mixtures (3:1 v/v) or column chromatography (SiO₂, ethyl acetate/hexane). Structural validation via ¹H NMR typically shows:

  • Quinazolinone protons : δ 7.8–8.1 (m, aromatic), δ 4.3 (s, CH₂)
  • Sulfonamide protons : δ 7.5–7.7 (d, SO₂Ph), δ 2.4 (s, CH₃)

Scalability and Industrial Adaptations

Large-scale synthesis (patent CN104230802A) uses phase-transfer catalysts (e.g., TDA-1) to enhance interfacial reactions, reducing solvent volume by 40%. Continuous flow systems achieve 90% yield for sulfonamide coupling at 50°C, minimizing byproduct formation.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to different pharmacologically active compounds.

    Substitution: The sulfonamide group can participate in substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C19H20N2O2S
Molecular Weight : 336.44 g/mol

The compound features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity. It has been shown to inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that derivatives similar to this compound exhibited enzyme inhibition against carbonic anhydrase IX (CA IX), which is often overexpressed in tumors, with IC50 values ranging from 10.93 to 25.06 nM .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Studies have indicated that it possesses minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics, suggesting its potential as an effective antimicrobial agent .

Anti-inflammatory Effects

Preliminary investigations suggest that the compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. In animal models of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups .

Cancer Cell Line Studies

In vitro studies using human cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Study FocusMethodologyKey Findings
Cancer Cell LinesIn vitro cytotoxicity assaysSignificant apoptosis induction
Antimicrobial EfficacyMIC determination against bacteriaLower MIC than standard antibiotics
Inflammatory ModelsAnimal testingReduced swelling and pain scores

Antimicrobial Efficacy

A study evaluated its activity against MRSA, revealing promising results with MIC values indicating effectiveness against resistant strains .

Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduced metabolic enzyme activity
AntimicrobialEffective against MRSA
Anti-inflammatoryDecreased inflammation in models

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

Compound Core Structure Key Substituents Molecular Weight Biological Activity
Target Compound Quinazolinone-phenyl-sulfonamide 2-Methyl-4-oxo-quinazolinone, 4-methylphenyl ~423.5 (estimated) Not specified (inferred kinase/anticancer potential)
Nilotinib () Benzamide-imidazole-pyrimidine 4-Methylimidazole, trifluoromethylphenyl 529.52 Antineoplastic (BCR-ABL inhibitor)
4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide () Thiazolidinone-pyrazole-sulfonamide Thioxo-thiazolidinone, dimethylamino 526.7 Not specified (potential enzyme modulation)
N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide () Quinoxaline-sulfonamide Sulfanylquinoxaline, methyl ~363.4 (estimated) Not specified (redox or receptor interaction)

Key Observations :

  • Quinazolinone vs. Quinoxaline: The target compound’s quinazolinone core () may confer stronger hydrogen-bonding capacity compared to quinoxaline derivatives due to the ketone group.
  • Biological Implications: Nilotinib’s antineoplastic activity suggests that the target compound’s quinazolinone-phenyl scaffold could similarly target kinase pathways, albeit with differences in specificity.

Physicochemical Properties

  • Melting Point : While the target compound’s melting point is unavailable, structurally related sulfonamides (e.g., ’s pyrazolo-pyrimidine derivative) exhibit MPs of 175–178°C, suggesting moderate thermal stability.
  • Solubility: Sulfonamide groups generally improve aqueous solubility. However, the hydrophobic quinazolinone and phenyl groups in the target compound may limit solubility compared to more polar analogs like ’s sulfanylquinoxaline derivative.

Inferred Pharmacological Profiles

  • Kinase Inhibition: Quinazolinones are established kinase inhibitors (e.g., EGFR, VEGFR).
  • Enzyme Targets: Thiazolidinone derivatives () often target enzymes like carbonic anhydrase; the target compound’s sulfonamide group may similarly modulate enzymatic activity.

Biological Activity

The compound 4-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A sulfonamide group , which is known for its antibacterial properties.
  • A quinazolinone moiety , recognized for its anticancer and anti-inflammatory activities.

Molecular Formula : C23H19N3O2
Molecular Weight : 369.4159 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biological pathways:

  • Inhibition of Enzymes : The sulfonamide group can inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, suggesting potential antibacterial activity.
  • Anticancer Activity : The quinazolinone structure is known to inhibit kinases involved in cancer cell proliferation, leading to reduced tumor growth.
  • Anti-inflammatory Properties : Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation.

Anticancer Activity

A study evaluated the anticancer properties of related quinazolinone derivatives and found that they exhibited significant inhibition of cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest through the inhibition of specific kinases involved in cell signaling pathways .

Antibacterial Activity

The sulfonamide derivatives have been shown to possess antibacterial properties against various Gram-positive and Gram-negative bacteria. The inhibition of dihydropteroate synthase by these compounds suggests their potential as effective antibacterial agents .

COX-2 Inhibitory Activity

In vitro assays demonstrated that derivatives similar to this compound can inhibit COX-2 activity significantly. For instance, a related compound showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM .

Research Findings and Case Studies

StudyFocusFindings
Study 1Anticancer ActivitySignificant inhibition of cancer cell proliferation through kinase inhibition.
Study 2Antibacterial PropertiesEffective against Gram-positive bacteria; mechanism linked to dihydropteroate synthase inhibition.
Study 3COX InhibitionMaximum COX-2 inhibition observed at specific concentrations; potential for anti-inflammatory applications.

Q & A

Q. What are the recommended synthetic routes for 4-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a quinazolinone intermediate with a sulfonamide-bearing phenyl group. For example, analogous sulfonamide compounds have been synthesized using isothiocyanato intermediates and acid-catalyzed cyclization (e.g., for similar quinazolinone derivatives, see synthesis steps in ). Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) can be guided by computational reaction path searches (e.g., quantum chemical calculations as per ICReDD methodologies ).

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Use a combination of 1^1H/13^13C NMR to verify substituent positions (e.g., distinguishing sulfonamide protons at δ ~7.5 ppm and quinazolinone carbonyl carbons at δ ~166 ppm, as seen in analogous compounds ). High-resolution mass spectrometry (HRMS) and X-ray crystallography (if single crystals are obtainable) provide definitive confirmation. For purity, employ HPLC with UV detection at λ = 254 nm, referencing retention times against standards .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of the quinazolinone-sulfonamide scaffold in novel reactions?

Density functional theory (DFT) calculations can map potential energy surfaces for key intermediates (e.g., transition states in cyclization or sulfonamide coupling). ICReDD’s hybrid computational-experimental workflow, which integrates quantum mechanics and machine learning, is a validated approach to narrow experimental parameters . For example, predicting regioselectivity in quinazolinone derivatives requires analyzing frontier molecular orbitals (HOMO/LUMO) of reactants .

Q. How can researchers resolve contradictions between experimental and computational data for this compound’s solubility or stability?

Discrepancies often arise from solvent effects or unaccounted intermolecular interactions (e.g., hydrogen bonding in sulfonamide groups). Use molecular dynamics (MD) simulations to model solvation shells or crystalline packing. Experimentally, compare solubility profiles in aprotic vs. protic solvents and validate with thermogravimetric analysis (TGA) to assess thermal stability .

Q. What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities. For mechanistic insights, employ stopped-flow kinetics to monitor transient intermediates. Molecular docking (using AutoDock Vina or Schrödinger) should prioritize sulfonamide and quinazolinone moieties as potential pharmacophores, guided by structural analogs .

Q. How can researchers address challenges in scaling up the synthesis while maintaining yield and purity?

Implement flow chemistry techniques to enhance mixing and heat transfer, particularly for exothermic steps like sulfonamide coupling. Process analytical technology (PAT), such as inline FTIR, enables real-time monitoring of intermediates. For purification, use simulated moving bed (SMB) chromatography, which is scalable and reduces solvent waste .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for optimizing multi-variable synthesis parameters (e.g., temperature, catalyst loading)?

Design of experiments (DoE) using response surface methodology (RSM) or Taguchi arrays allows efficient exploration of parameter space. For example, a central composite design (CCD) can identify interactions between temperature and catalyst concentration, minimizing trial-and-error iterations .

Q. How should researchers validate the reproducibility of spectral data across different laboratories?

Adopt standardized protocols (e.g., ASTM guidelines for NMR acquisition parameters). Share raw data files (e.g., JCAMP-DX formats) via platforms like Zenodo or PubChem. Cross-validate with collaborative trials, as seen in the synthesis of related sulfonamides .

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